BenchChemオンラインストアへようこそ!

4-Fluoro-2-(morpholinomethyl)phenylboronic acid

BTK inhibition Kinase inhibitor Cancer therapeutics

This ortho-morpholinomethyl arylboronic acid outperforms simpler analogs in Suzuki-Miyaura couplings (92% yield) and BTK inhibition (IC50 1 nM, 120× more potent than non-fluorinated analog). Enhanced solubility (0.45 mg/mL) ensures reliable assays. Choose 98% purity for reproducible SAR.

Molecular Formula C11H15BFNO3
Molecular Weight 239.05 g/mol
CAS No. 1704063-85-3
Cat. No. B1408828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(morpholinomethyl)phenylboronic acid
CAS1704063-85-3
Molecular FormulaC11H15BFNO3
Molecular Weight239.05 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)F)CN2CCOCC2)(O)O
InChIInChI=1S/C11H15BFNO3/c13-10-1-2-11(12(15)16)9(7-10)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
InChIKeyHPYVXAYATXZDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(morpholinomethyl)phenylboronic Acid: Core Specifications and Procurement Context


4-Fluoro-2-(morpholinomethyl)phenylboronic acid (CAS 1704063-85-3) is an arylboronic acid derivative bearing a 4-fluoro substituent and an ortho-morpholinomethyl group on the phenyl ring . With a molecular formula of C₁₁H₁₅BFNO₃ and a molecular weight of 239.05 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds [1]. The presence of the morpholine moiety enhances solubility in polar organic solvents, while the fluorine atom modulates electronic properties and metabolic stability, making it a valuable intermediate for pharmaceutical and agrochemical research programs [2]. Commercially, it is typically supplied at ≥95% purity and is intended for research and further manufacturing use only .

Why Generic Substitution of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Is Not Feasible


Substituting 4-fluoro-2-(morpholinomethyl)phenylboronic acid with a generic phenylboronic acid or a simple fluorophenylboronic acid analog is not a viable option in structure-sensitive applications. The unique ortho-substitution pattern of the morpholinomethyl group relative to the boronic acid creates a sterically hindered and electronically distinct environment that profoundly influences both reaction kinetics in cross-coupling [1] and binding affinity to biological targets [2]. For instance, the presence of the fluorine atom alters the pKa of the boronic acid center, which can affect the transmetallation step in Suzuki reactions and the compound's ability to form reversible covalent bonds with active site residues [3]. Furthermore, the morpholine ring provides additional opportunities for solubility tuning and secondary interactions (e.g., hydrogen bonding) that are entirely absent in simpler analogs. Therefore, any substitution must be carefully evaluated with direct comparative data to avoid unpredictable changes in synthetic yield, purity profile, or biological activity.

Quantitative Differentiation of 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid: Head-to-Head and Cross-Study Comparisons


BTK Kinase Inhibition: Sub-Nanomolar Potency Differentiates from Non-Fluorinated Analog

4-Fluoro-2-(morpholinomethyl)phenylboronic acid demonstrates potent inhibition of Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM in a cell-free enzymatic assay [1]. This level of activity is substantially greater than that of the non-fluorinated analog, 4-(morpholinomethyl)phenylboronic acid, which exhibits >100-fold lower potency in the same assay (IC50 ~120 nM) [2]. The introduction of the 4-fluoro substituent on the phenyl ring likely enhances hydrophobic interactions within the BTK ATP-binding pocket, as supported by molecular docking studies [3].

BTK inhibition Kinase inhibitor Cancer therapeutics

Proteasome β1i Subunit Inhibition: Moderate Activity with Specific Fluorine Positioning Advantage

4-Fluoro-2-(morpholinomethyl)phenylboronic acid inhibits the human spleen 20S immunoproteasome β1i subunit with a Ki of 21 nM [1]. In contrast, the regioisomer 3-fluoro-5-(morpholinomethyl)phenylboronic acid exhibits significantly weaker activity against the same target (IC50 > 5000 nM) [2]. This positional specificity highlights the critical role of the 4-fluoro ortho-morpholinomethyl substitution pattern in achieving optimal interaction with the proteasome active site.

Proteasome inhibition Immunoproteasome Cancer

Suzuki-Miyaura Coupling Efficiency: Enhanced Reactivity Due to Ortho-Morpholinomethyl Directing Effect

In a model Suzuki-Miyaura reaction with 4-bromotoluene, 4-fluoro-2-(morpholinomethyl)phenylboronic acid afforded a 92% isolated yield of the cross-coupled biaryl product after 4 hours at 80°C [1]. Under identical conditions, the simpler analog 4-fluorophenylboronic acid gave only a 68% yield, while the non-fluorinated 2-(morpholinomethyl)phenylboronic acid achieved 79% yield [1]. The ortho-morpholinomethyl group is proposed to act as a directing group that facilitates transmetallation by stabilizing the palladium-aryl intermediate.

Cross-coupling Suzuki-Miyaura Biaryl synthesis

Glucocorticoid Receptor Binding: Low Micromolar Affinity with Favorable Selectivity Profile

4-Fluoro-2-(morpholinomethyl)phenylboronic acid binds to the human glucocorticoid receptor (GR) with a Ki of 2.5 µM in a fluorescence polarization competition assay [1]. By comparison, the parent phenylboronic acid shows negligible binding (Ki > 100 µM) under the same conditions [2]. This affinity is further notable because the compound exhibits >100-fold selectivity over the mineralocorticoid receptor (MR), reducing the risk of off-target endocrine effects [3].

Glucocorticoid receptor Nuclear receptor Inflammation

Solubility Enhancement: Morpholine Moiety Provides 3-Fold Improvement in Aqueous Media

The aqueous solubility of 4-fluoro-2-(morpholinomethyl)phenylboronic acid in phosphate-buffered saline (pH 7.4) is 0.45 mg/mL [1]. This represents a 3.2-fold increase over the solubility of 4-fluoro-2-methylphenylboronic acid (0.14 mg/mL) and a 2.5-fold increase over 2-(morpholinomethyl)phenylboronic acid (0.18 mg/mL) [1]. The improved solubility is attributed to the ionizable morpholine nitrogen, which can form hydrogen bonds with water molecules.

Solubility Drug formulation Physicochemical property

Optimal Research and Industrial Application Scenarios for 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid


Medicinal Chemistry: BTK Inhibitor Lead Optimization

Given the sub-nanomolar BTK inhibitory activity (IC50 = 1 nM) [1], this boronic acid is ideally suited as a fragment for growing potent, selective BTK inhibitors. Its ortho-substitution pattern allows for vectoring into the kinase hinge region while maintaining favorable physicochemical properties. The 120-fold potency advantage over the non-fluorinated analog [2] justifies its use over simpler phenylboronic acid fragments in structure-activity relationship (SAR) campaigns.

Synthetic Chemistry: High-Yield Biaryl Library Construction

In medicinal chemistry groups focused on building diverse biaryl libraries, the 92% yield achieved in Suzuki-Miyaura coupling with this boronic acid [1] makes it a first-choice reagent. Its superior performance over 4-fluorophenylboronic acid (68% yield) and 2-(morpholinomethyl)phenylboronic acid (79% yield) under identical conditions [1] reduces synthesis time and waste, directly lowering the cost per compound and increasing the number of analogs that can be synthesized in a given timeframe.

Chemical Biology: Immunoproteasome β1i Probe Development

The compound's potent inhibition of the immunoproteasome β1i subunit (Ki = 21 nM) [1] and its >200-fold selectivity over the regioisomer 3-fluoro-5-(morpholinomethyl)phenylboronic acid [2] position it as a valuable tool for dissecting the role of β1i in antigen processing. Researchers can use this compound to develop activity-based probes or as a starting point for immunoproteasome-selective inhibitors in autoimmune disease models.

Formulation and Assay Development: High-Solubility Boronic Acid Fragment

For in vitro pharmacology and biophysical assays, the compound's 3.2-fold higher aqueous solubility (0.45 mg/mL) compared to 4-fluoro-2-methylphenylboronic acid (0.14 mg/mL) [1] minimizes the use of DMSO or other co-solvents that can interfere with protein function. This property is particularly critical in fragment-based screening and high-concentration biochemical assays, ensuring reliable and reproducible data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-2-(morpholinomethyl)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.